molecular formula C5H3BrCl2N2 B1442046 4-Bromo-2,6-dichloropyridin-3-amine CAS No. 1121586-37-5

4-Bromo-2,6-dichloropyridin-3-amine

Cat. No.: B1442046
CAS No.: 1121586-37-5
M. Wt: 241.9 g/mol
InChI Key: VQPYQALRCSTFHV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloropyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H3BrCl2N2 and a molecular weight of 241.9 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and physical properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2,6-dichloropyridin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 4-Bromo-2,6-dichloropyridin-3-amine can yield corresponding oxo derivatives.

    • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

    • Substitution: Substitution reactions can lead to the formation of various substituted pyridines or other derivatives.

    Scientific Research Applications

    4-Bromo-2,6-dichloropyridin-3-amine has several scientific research applications across various fields:

      Comparison with Similar Compounds

      • 3-Bromo-2,6-dichloropyridin-4-amine

      • 6-Bromo-2,4-dimethylpyridin-3-amine

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      Properties

      IUPAC Name

      4-bromo-2,6-dichloropyridin-3-amine
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      VQPYQALRCSTFHV-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      C1=C(C(=C(N=C1Cl)Cl)N)Br
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C5H3BrCl2N2
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      DSSTOX Substance ID

      DTXSID60696706
      Record name 4-Bromo-2,6-dichloropyridin-3-amine
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID60696706
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Molecular Weight

      241.90 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      CAS No.

      1121586-37-5
      Record name 4-Bromo-2,6-dichloro-3-pyridinamine
      Source CAS Common Chemistry
      URL https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5
      Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
      Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
      Record name 4-Bromo-2,6-dichloropyridin-3-amine
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID60696706
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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